molecular formula C14H10BrN3O B4588901 3-bromo-N-(1H-indazol-5-yl)benzamide CAS No. 915907-99-2

3-bromo-N-(1H-indazol-5-yl)benzamide

Cat. No.: B4588901
CAS No.: 915907-99-2
M. Wt: 316.15 g/mol
InChI Key: QCBPGRWNPALGOA-UHFFFAOYSA-N
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Description

3-Bromo-N-(1H-indazol-5-yl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 1H-indazol-5-yl substituent attached via the amide nitrogen. Its synthesis typically involves coupling reactions between 3-bromobenzoic acid derivatives and indazole-containing amines under microwave irradiation or conventional heating .

Properties

IUPAC Name

3-bromo-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPGRWNPALGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285909
Record name Benzamide, 3-bromo-N-1H-indazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915907-99-2
Record name Benzamide, 3-bromo-N-1H-indazol-5-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915907-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-bromo-N-1H-indazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1H-indazol-5-yl)benzamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Bromination: The bromination of the benzene ring can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions.

    Amidation: The final step involves the formation of the amide bond between the indazole core and the benzene ring. This can be achieved using standard amidation reactions with reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex indazole derivatives.

Scientific Research Applications

3-bromo-N-(1H-indazol-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways for this compound would depend on its specific structure and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Modifications Biological Relevance/Activity Reference
3-Bromo-N-(1H-indazol-5-yl)benzamide Benzamide + 3-Br + 1H-indazol-5-yl Kinase inhibition (e.g., pyrazolo-pyrimidin-4-amine derivatives)
3-Bromo-N-(2-thiazolyl)benzamide Benzamide + 3-Br + 2-thiazolyl Found in Alternanthera phytochemicals; unknown bioactivity
4-Bromo-N-(1-(3-methyl-oxadiazol-5-yl)cyclohexyl)benzamide Benzamide + 4-Br + oxadiazole-cyclohexyl Intermediate for drug discovery; no explicit activity reported
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide Benzamide + 3-Br + phenyl-tetrazole Bioisosteric replacement for carboxyl groups; potential solubility enhancement
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide Benzamide + 3-Cl + benzodioxolyl Structural analog with chlorine substitution; neuroleptic activity

Impact of Heterocyclic Substitutions

  • Indazole vs. Thiazole/Tetrazole : The 1H-indazole group in the target compound provides a planar, aromatic heterocycle that enhances π-π stacking in enzyme binding pockets, unlike the smaller thiazole or tetrazole moieties in analogs .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity may improve halogen bonding in target proteins compared to chlorine, as seen in neuroleptic benzamides .

Pharmacological Activity

  • Kinase Inhibition : Derivatives like 3-bromo-N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine (73% yield) show enhanced activity due to the pyrazolo-pyrimidine core, which is absent in simpler benzamides .

Analytical Techniques

  • X-ray Crystallography : Tools like SHELX and WinGX are used to resolve crystal structures of benzamide analogs, aiding in understanding binding conformations .
  • NMR and Mass Spectrometry : ¹H/¹³C NMR and EIMS data (e.g., δ 8.50 ppm for aromatic protons) confirm the identity of brominated benzamides .

Key Research Findings

Bioisosteric Replacements: Tetrazole-substituted analogs (e.g., compound DN8) demonstrate how non-carboxylic acid bioisosteres can maintain activity while improving pharmacokinetics .

Neuroleptic Potential: Structural similarities to sulpiride and tiapride suggest that the indazole-benzamide scaffold could be repurposed for CNS disorders, though toxicity profiles require further study .

Anticancer Activity: Pyrazolo-pyrimidine derivatives of the target compound show promise in cell-based assays, with IC₅₀ values in the nanomolar range for certain cancer lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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